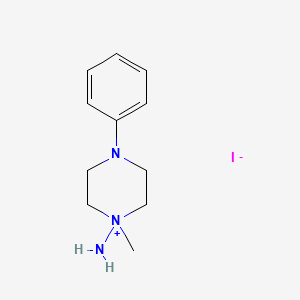
1-Amino-1-methyl-4-phenylpiperazinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-methyl-4-phenylpiperazinium iodide is a chemical compound known for its role as a non-selective nicotinic acetylcholine receptor agonist. This compound is often utilized in biochemical research due to its ability to stimulate sympathetic ganglia and its specific action on ganglia and adrenal medullary tissue .
Preparation Methods
The synthesis of 1-Amino-1-methyl-4-phenylpiperazinium iodide typically involves the reaction of 1-methyl-4-phenylpiperazine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Amino-1-methyl-4-phenylpiperazinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
1-Amino-1-methyl-4-phenylpiperazinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nicotinic acetylcholine receptors.
Biology: The compound is employed in studies related to the autonomic nervous system and neurotransmission.
Mechanism of Action
The mechanism of action of 1-Amino-1-methyl-4-phenylpiperazinium iodide involves its role as an agonist of nicotinic acetylcholine receptors. By binding to these receptors, the compound stimulates sympathetic ganglia and adrenal medullary tissue, leading to various physiological effects. The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmission and autonomic regulation .
Comparison with Similar Compounds
1-Amino-1-methyl-4-phenylpiperazinium iodide can be compared with other similar compounds, such as:
1,1-Dimethyl-4-phenylpiperazinium iodide: Another nicotinic acetylcholine receptor agonist with similar applications and mechanisms of action.
N,N-Dimethyl-N’-phenylpiperazinium iodide: Shares similar structural features and biological activities.
The uniqueness of this compound lies in its specific action on ganglia and adrenal medullary tissue, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
116876-96-1 |
|---|---|
Molecular Formula |
C11H18IN3 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-methyl-4-phenylpiperazin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C11H18N3.HI/c1-14(12)9-7-13(8-10-14)11-5-3-2-4-6-11;/h2-6H,7-10,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
MLOMJAFXBCFPPU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















